2-((tert-Butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorinated aromatic ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a reaction with a suitable precursor, such as a halogenated acetic acid derivative.
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring.
Reduction: Reduction reactions can target the carbonyl group or the aromatic ring.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for more complex molecules.
Protecting Group: The Boc group is commonly used to protect amino groups during multi-step synthesis.
Biology
Enzyme Inhibitors: Potential use in designing enzyme inhibitors due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid: Lacks the fluorine and methyl groups.
2-((tert-Butoxycarbonyl)amino)-2-(4-chloro-2-methylphenyl)acetic acid: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom and the methyl group on the aromatic ring of 2-((tert-Butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid imparts unique electronic and steric properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C14H18FNO4 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
2-(4-fluoro-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C14H18FNO4/c1-8-7-9(15)5-6-10(8)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
KDLGKMWSSLBIOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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